REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1([CH2:11][N:12]=[N+]=[N-])[CH2:10][O:9][CH2:8][O:7][CH2:6]1)=[N+]=[N-]>[Pd].C(O)C>[O:7]1[CH2:6][C:5]([CH2:11][NH2:12])([CH2:4][NH2:1])[CH2:10][O:9][CH2:8]1
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1(COCOC1)CN=[N+]=[N-]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1COCC(C1)(CN)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |